molecular formula C16H23N7 B2879406 N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2415530-66-2

N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No. B2879406
CAS RN: 2415530-66-2
M. Wt: 313.409
InChI Key: YNHKNWDSTJZRAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of NEEP involves several steps. One notable method is the reaction between 2-chloro-5-chloromethylpyridine , N-ethylpiperazine , and potassium carbonate . The reaction proceeds at elevated temperatures, resulting in the formation of NEEP with a high yield of approximately 94% .


Molecular Structure Analysis

NEEP’s molecular formula is C₁₆H₂₃N₇ , and its molecular weight is approximately 313.409 g/mol . The compound’s structure consists of two pyrimidine rings connected by an ethyl linker, with a piperazine ring appended to one of the pyrimidines. The arrangement of atoms and functional groups determines its biological activity.

Mechanism of Action

NEEP’s mechanism of action remains an active area of study. It likely interacts with specific receptors or enzymes in biological systems. Preliminary in vitro studies suggest that NEEP exhibits D₂ antagonism and 5-HT₂A antagonism . These interactions may contribute to its potential as an atypical antipsychotic agent . Further investigations are needed to elucidate its precise mode of action.

properties

IUPAC Name

N-ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-3-13-11-19-16(20-12-13)23-9-7-22(8-10-23)14-5-6-18-15(21-14)17-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHKNWDSTJZRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC=C3)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine

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